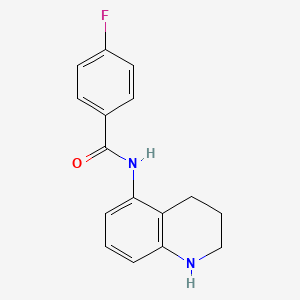
4-fluoro-N-(1,2,3,4-tetrahydroquinolin-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(1,2,3,4-tetrahydroquinolin-5-yl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-fluoro-N-(1,2,3,4-tetrahydroquinolin-5-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the benzamide group.
Substitution: Substituted derivatives where the fluorine atom is replaced by the nucleophile.
科学的研究の応用
4-fluoro-N-(1,2,3,4-tetrahydroquinolin-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-fluoro-N-(1,2,3,4-tetrahydroquinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-fluoro-N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 4-fluoro-N-(1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 4-fluoro-N-(1,2,3,4-tetrahydroquinolin-8-yl)benzamide
Uniqueness
4-fluoro-N-(1,2,3,4-tetrahydroquinolin-5-yl)benzamide is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
生物活性
4-Fluoro-N-(1,2,3,4-tetrahydroquinolin-5-yl)benzamide, identified by its CAS number 1016751-92-0, is a compound of significant interest in pharmacological research due to its biological activity. This article will explore its mechanisms of action, biological effects, and potential applications in various fields, particularly in the context of ion channel modulation and protein synthesis inhibition.
- Molecular Formula : C16H15FN2O
- Molecular Weight : 270.3 g/mol
- IUPAC Name : this compound
- Purity : Typically around 95% in commercial preparations
Structural Information
The structure of this compound features a fluorine atom substituted on the benzamide moiety, which may influence its biological activity and receptor binding characteristics.
Ion Channel Activation
One of the primary mechanisms of action for this compound is its role as an ion channel activator . It has been shown to bind to the ligand-binding domain of nicotinic acetylcholine receptors (nAChRs), enhancing the permeability of cell membranes to ions such as Na+, K+, and Ca2+ . This activation can lead to various physiological responses depending on the specific type of nAChR involved.
Inhibition of Protein Synthesis
Research indicates that this compound also exhibits the ability to inhibit protein synthesis within cells. This effect may be linked to its interaction with cellular signaling pathways that regulate translation processes . The implications of this activity are profound for understanding how it might affect cellular growth and differentiation.
Study on Ion Channel Modulation
In a study focusing on ion channel modulation, this compound demonstrated a significant increase in ion currents when applied to neuronal cultures. The results indicated that the compound effectively enhances synaptic transmission by facilitating calcium influx through nAChRs .
Protein Synthesis Inhibition Analysis
Another investigation assessed the impact of this compound on protein synthesis in cancer cell lines. The findings revealed a dose-dependent reduction in protein synthesis rates, suggesting potential applications in cancer therapeutics where inhibiting protein synthesis could slow down tumor growth .
Tables of Biological Activity
特性
IUPAC Name |
4-fluoro-N-(1,2,3,4-tetrahydroquinolin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c17-12-8-6-11(7-9-12)16(20)19-15-5-1-4-14-13(15)3-2-10-18-14/h1,4-9,18H,2-3,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSFYRLTOCKRLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)F)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














